

Spectroscopic Characterization of 3-(Isoxazol-5-yl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 3-(Isoxazol-5-yl)aniline

Cat. No.: B1286114

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Disclaimer: Specific experimental spectroscopic data for **3-(Isoxazol-5-yl)aniline** is not readily available in the public domain based on the conducted searches. This guide, therefore, presents predicted spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopic interpretation. The experimental protocols provided are generalized procedures for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-(Isoxazol-5-yl)aniline**. These predictions are derived from known spectral data of substituted anilines and isoxazoles.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	Doublet	1H	Isoxazole H-3
~7.4-7.2	Triplet	1H	Aniline H-5
~7.1	Doublet of doublets	1H	Aniline H-6
~6.9	Triplet	1H	Aniline H-2
~6.8	Doublet of doublets	1H	Aniline H-4
~6.7	Singlet	1H	Isoxazole H-4
~3.8	Broad singlet	2H	-NH ₂

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~170	Isoxazole C-5
~152	Isoxazole C-3
~147	Aniline C-3
~130	Aniline C-1
~129	Aniline C-5
~119	Aniline C-6
~116	Aniline C-2
~114	Aniline C-4
~97	Isoxazole C-4

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, sharp (doublet)	N-H stretching (asymmetric and symmetric) of primary amine
3150-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	C=C stretching (aromatic ring) and N-H bending
1500-1400	Medium to Strong	C=N stretching (isoxazole ring)
1300-1000	Medium	C-N stretching
900-670	Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/z Value	Interpretation
160.06	[M] ⁺ (Molecular Ion)
132	Loss of CO
104	Loss of C ₂ H ₂ O
92	Aniline fragment
65	Loss of HCN from aniline fragment

The fragmentation of 3,5-disubstituted isoxazoles is predictable and can be used for isomer determination. The molecular ion can rearrange with N-O bond cleavage.^[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **3-(Isoxazol-5-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[\[2\]](#)[\[3\]](#) The choice of solvent is crucial as it should completely dissolve the compound without interfering with the spectral regions of interest.[\[2\]](#)
 - Ensure complete dissolution, using gentle vortexing or sonication if necessary.[\[2\]](#) If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[\[3\]](#)
 - Transfer the clear solution into a clean 5 mm NMR tube.[\[2\]](#)
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[\[2\]](#)
 - Shim the magnetic field to achieve maximum homogeneity and resolution.[\[2\]](#)
 - Tune the probe to the desired nucleus (^1H or ^{13}C).[\[2\]](#)
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
 - Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.[\[4\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small, representative amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

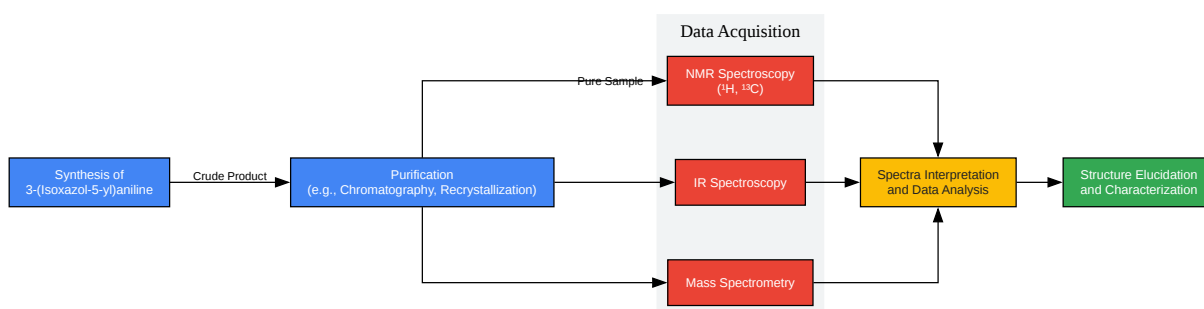
Procedure (Electron Ionization - EI):

- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[\[5\]](#)[\[6\]](#)
- Ionization:

- In the ion source, the sample molecules are bombarded with a high-energy electron beam. [6] This causes the ejection of an electron, forming a radical cation known as the molecular ion.[6]
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
 - A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.



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Caption: General workflow for the spectroscopic characterization of a synthesized compound.

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